3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-fungal, and anti-bacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the trimethoxyphenyl group, which can be synthesized from gallic acid through methylation using dimethyl sulfate . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone . The final step involves coupling these two intermediates under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield carboxylic acids, while reduction of the quinoxaline moiety can produce dihydroquinoxaline derivatives .
Scientific Research Applications
3,
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-30-19-12-14(13-20(31-2)22(19)32-3)23(28)26-16-9-5-4-8-15(16)21-24(29)27-18-11-7-6-10-17(18)25-21/h4-13H,1-3H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDFGOXIOXBYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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